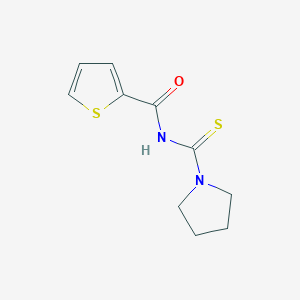
2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- is a chemical compound known for its unique structure and properties. It belongs to the class of thiophene derivatives, which are characterized by a five-membered ring containing sulfur.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including 2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)-, often involves large-scale condensation reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
科学研究应用
2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
作用机制
The mechanism of action of 2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
相似化合物的比较
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share a similar thiophene ring structure and have been studied for their anticancer activity.
N-(4-Pyridinyl)-2-thiophenecarboxamide: Another thiophene derivative with potential bioactive properties.
Uniqueness
2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- stands out due to its unique combination of a thiophene ring and a pyrrolidinylthioxomethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
111752-90-0 |
|---|---|
分子式 |
C10H12N2OS2 |
分子量 |
240.3 g/mol |
IUPAC 名称 |
N-(pyrrolidine-1-carbothioyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H12N2OS2/c13-9(8-4-3-7-15-8)11-10(14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,11,13,14) |
InChI 键 |
FKCLCCXCHAJDAV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=S)NC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
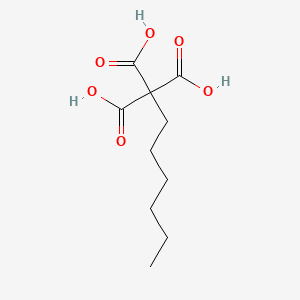
![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)
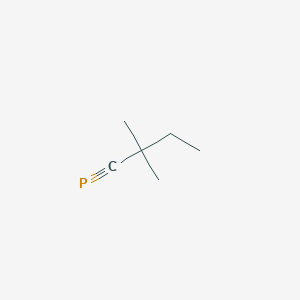
![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)

![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)
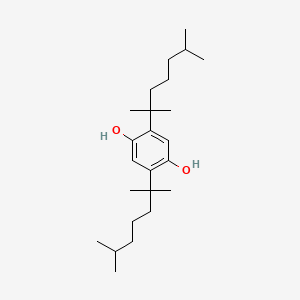
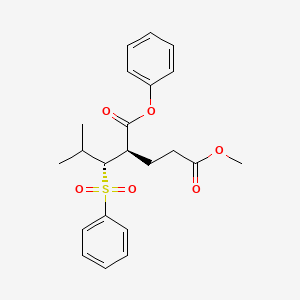
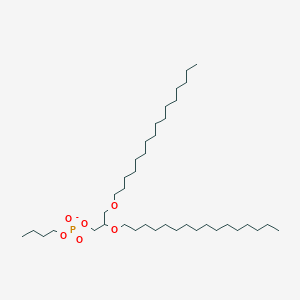
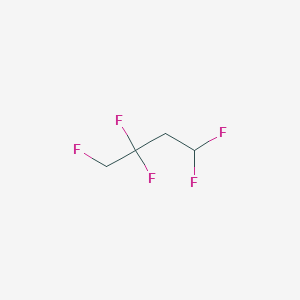
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)
